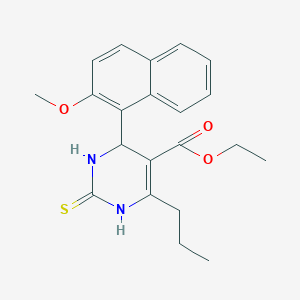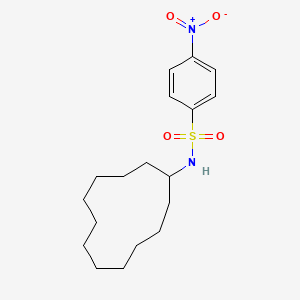![molecular formula C17H17ClN2O3 B5037698 N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5037698.png)
N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide, commonly known as A771726, is a novel compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide is not fully understood. However, it is believed to work by inhibiting the activation of T-cells and B-cells, which are involved in the immune response. This inhibition leads to a reduction in the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide has been shown to have potent anti-inflammatory effects. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been shown to reduce the proliferation of T-cells and B-cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide is its potent anti-inflammatory effects. This makes it a promising candidate for the treatment of various autoimmune diseases. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in some cases.
Direcciones Futuras
There are several future directions for the research of N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide. One of the most promising areas of research is the development of new formulations and delivery methods that can improve the bioavailability and half-life of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide involves the reaction of 2-chloroaniline and 4-methylphenol with ethylenediamine in the presence of a suitable catalyst. The reaction yields a white crystalline solid, which is further purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-6-8-13(9-7-12)23-11-10-19-16(21)17(22)20-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRJCIMTVZVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorophenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)

![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N'-(methoxymethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5037625.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)

![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5037699.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)

![4-hydroxy-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B5037712.png)